molecular formula C21H29NO7 B562308 Dextrorphan-d3 Tartrate Salt

Dextrorphan-d3 Tartrate Salt

Cat. No.: B562308
M. Wt: 410.5 g/mol
InChI Key: RWTWIZDKEIWLKQ-AXBPLXCXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dextrorphan-d3 (tartrate) is a deuterated form of dextrorphan, a metabolite of dextromethorphan. It is categorized as a morphinan and is primarily used as an analytical reference material in various scientific studies. The compound is known for its analgesic and anticonvulsant properties and is used in research related to neuropharmacology and toxicology .

Mechanism of Action

Target of Action

Dextrorphan-d3 Tartrate Salt is a deuterated compound of Dextrorphan Tartrate . It is categorized as a morphinan , which is an active metabolite of dextromethorphan . The primary target of this compound is the NMDA glutamate receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

This compound interacts with its target, the NMDA glutamate receptor, by acting as a noncompetitive antagonist . This means it binds to a site on the receptor that is distinct from the binding site of the agonist, and its binding decreases the activity of the receptor, regardless of the amount of agonist present.

Biochemical Pathways

It is known that the antagonistic action on the nmda glutamate receptor can lead to a variety of downstream effects, including analgesic activity, memory impairments, anticonvulsant activity, and induced hyperlocomotion in certain animal models .

Pharmacokinetics

It is intended for use as an internal standard for the quantification of dextrorphan by gc- or lc-ms . This suggests that it may have similar pharmacokinetic properties to dextrorphan, which is known to be metabolized in the liver and excreted in the urine.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the NMDA glutamate receptor. This can lead to a decrease in neuronal excitability and neurotoxicity, which may manifest as analgesic effects, memory impairments, anticonvulsant activity, and induced hyperlocomotion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dextrorphan-d3 (tartrate) involves the deuteration of dextrorphanThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of dextrorphan-d3 (tartrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration and purity. The final product is then formulated as a neat solid or in solution form for use in various analytical applications .

Chemical Reactions Analysis

Types of Reactions

Dextrorphan-d3 (tartrate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of dextrorphan-d3 (tartrate) can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Dextrorphan-d3 (tartrate) is similar to other morphinan compounds such as:

The uniqueness of dextrorphan-d3 (tartrate) lies in its deuterated structure, which provides advantages in analytical studies by serving as a stable isotope-labeled internal standard .

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTWIZDKEIWLKQ-AXBPLXCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.